

Application Notes and Protocols for NIR-II Vascular Imaging in Mice

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Compound of Interest

Compound Name: NIR-2

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These application notes provide a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on performing near-infrared-II (NIR-II) vascular imaging in mice. The protocols cover probe selection and preparation, animal handling, imaging procedures, and data analysis, enabling high-resolution visualization of vascular structures for preclinical research.

Introduction

Near-infrared-II (NIR-II) fluorescence imaging, operating in the 1000-1700 nm window, offers significant advantages for in vivo vascular imaging in small animals. This spectral range minimizes light scattering and tissue autofluorescence, leading to deeper tissue penetration and higher spatial resolution compared to traditional visible and NIR-I (700-900 nm) imaging. These characteristics make NIR-II imaging an invaluable tool for visualizing and quantifying vascular networks, blood flow, and vascular pathologies in various disease models.

Data Presentation

The selection of a suitable NIR-II fluorescent probe is critical for achieving optimal imaging results. The following table summarizes the quantitative performance of various probes used for in vivo vascular imaging in mice.

Probe Name	Excitation Wavelength (nm)	Emission Range (nm)	Spatial Resolution	Depth Resolution	Key Findings & Applications
IR-TPE Pdots	793	1000-1400	0.15 mm	0.6 mm	High stability and brightness enable long-term, high-contrast 3D imaging of tumor vasculature.
Single-Walled Carbon Nanotubes (SWNTs)	Not specified	1100-1400	~30 μ m	1-3 mm	High temporal resolution (<200 ms/frame) allows for dynamic contrast-enhanced imaging to differentiate arteries and veins and quantify blood velocity.
IR-DT Nanoprobes	808	>900	Not specified	Not specified	Enables prolonged (48h) in vivo imaging of primary tumors and sentinel

lymph nodes,
as well as
dynamic
visualization
of vascular
processes.

CQS1000

Not specified

>1000

Higher than
ICG in NIR-I

Not specified

Provides
higher
imaging
resolution
and contrast
for in vivo
passive or
targeted
tumor
imaging
compared to
conventional
NIR-I dyes.

Er-DCNPs

Not specified

1500-1700
(NIR-IIb)

High

Not specified

Superior
capability in
visualizing
anatomical
and
pathophysiolo
gical features
of the
vasculature
and providing
dynamic
information
on blood
perfusion.

PbS/CdS
Quantum
Dots

Not specified

1500-1700
(NIR-IIb)

Higher than
SWNTs

Up to 6 mm

Improved
image clarity
and spatial

resolution compared to NIR-IIa imaging and microscopic computed tomography for imaging hemodynamics and vascular structure.

4TPE-TB
NPs

980

>1300

Not specified

Up to 4 mm

High-precision imaging of mouse blood vessels and potential for photothermal therapy.

Indocyanine
Green (ICG)

808

>1250

High contrast

Up to 3 cm

FDA-approved dye with emission in the NIR-II range, allowing for visualization of full organs and microvasculature.

Experimental Protocols

This section provides detailed methodologies for performing NIR-II vascular imaging in mice.

NIR-II Probe Preparation and Administration

The choice of the NIR-II probe will depend on the specific application. Once a probe is selected, it needs to be prepared for in vivo administration.

- **Reconstitution and Dilution:** Lyophilized probes should be reconstituted in sterile, pyrogen-free phosphate-buffered saline (PBS) or other suitable biocompatible buffers to the desired stock concentration. Further dilutions to the final injection concentration should be performed using the same buffer. For example, IR-TPE Pdots can be prepared as a 5 mg/mL aqueous solution.
- **Administration Route:** Intravenous (IV) injection is the most common route for systemic vascular imaging. The tail vein is the preferred site for IV injections in mice.
- **Injection Volume and Dose:** The injection volume should not exceed 10% of the rodent's total blood volume. A typical injection volume is 100-200 μ L. The dose of the NIR-II probe will vary depending on its brightness and clearance rate. For instance, IR-DT nanoprobe is injected at a dose of 2.7 mg/kg.

Animal Preparation and Anesthesia

Proper animal handling and anesthesia are crucial for successful and ethical imaging experiments.

- **Anesthesia:** Anesthesia is required to immobilize the mouse during the imaging procedure. Isoflurane is a commonly used inhalant anesthetic. An induction concentration of 3% isoflurane can be used in an induction chamber, followed by maintenance at 1.5-2% via a nose cone. Alternatively, a combination of ketamine and xylazine can be administered via intraperitoneal injection.
- **Hair Removal:** To minimize light scattering and absorption by fur, the hair in the imaging area should be removed using a depilatory cream or electric clippers.
- **Temperature Maintenance:** Anesthetized animals are prone to hypothermia. A heating pad or lamp should be used to maintain the mouse's body temperature at 37°C.

- **Eye Protection:** A veterinary ophthalmic ointment should be applied to the mouse's eyes to prevent corneal drying during anesthesia.

NIR-II Imaging Procedure

The following steps outline the process for acquiring NIR-II vascular images.

- **Imaging System Setup:**
 - **Light Source:** A laser with an appropriate excitation wavelength for the chosen NIR-II probe (e.g., 793 nm, 808 nm, or 980 nm) should be used.
 - **Camera:** An InGaAs (Indium Gallium Arsenide) camera is required for detecting fluorescence in the NIR-II window (900-1700 nm).
 - **Filters:** Long-pass filters are used to block the excitation light and scattered photons while allowing the NIR-II fluorescence to reach the detector. Common long-pass filters include 900 nm, 1000 nm, 1100 nm, 1300 nm, and 1500 nm.
 - **Lens:** A lens with appropriate magnification (e.g., 3.3x) is used to focus the image onto the camera sensor.
- **Mouse Positioning:** The anesthetized mouse is placed on the imaging stage in a supine or prone position, depending on the region of interest. The area to be imaged should be positioned under the objective lens.
- **Image Acquisition:**
 - Acquire a baseline image before injecting the NIR-II probe to check for any autofluorescence.
 - Administer the NIR-II probe via tail vein injection.
 - Immediately begin acquiring a time-lapse series of images to capture the dynamic vascular filling phase. The temporal resolution can be as high as <200 ms per frame.
 - Continue acquiring images at various time points post-injection (e.g., 2, 8, 24, and 48 hours) to monitor the biodistribution and clearance of the probe.

- Adjust the exposure time (e.g., 200 ms) to achieve a good signal-to-noise ratio without saturating the detector.

Data Analysis and Visualization

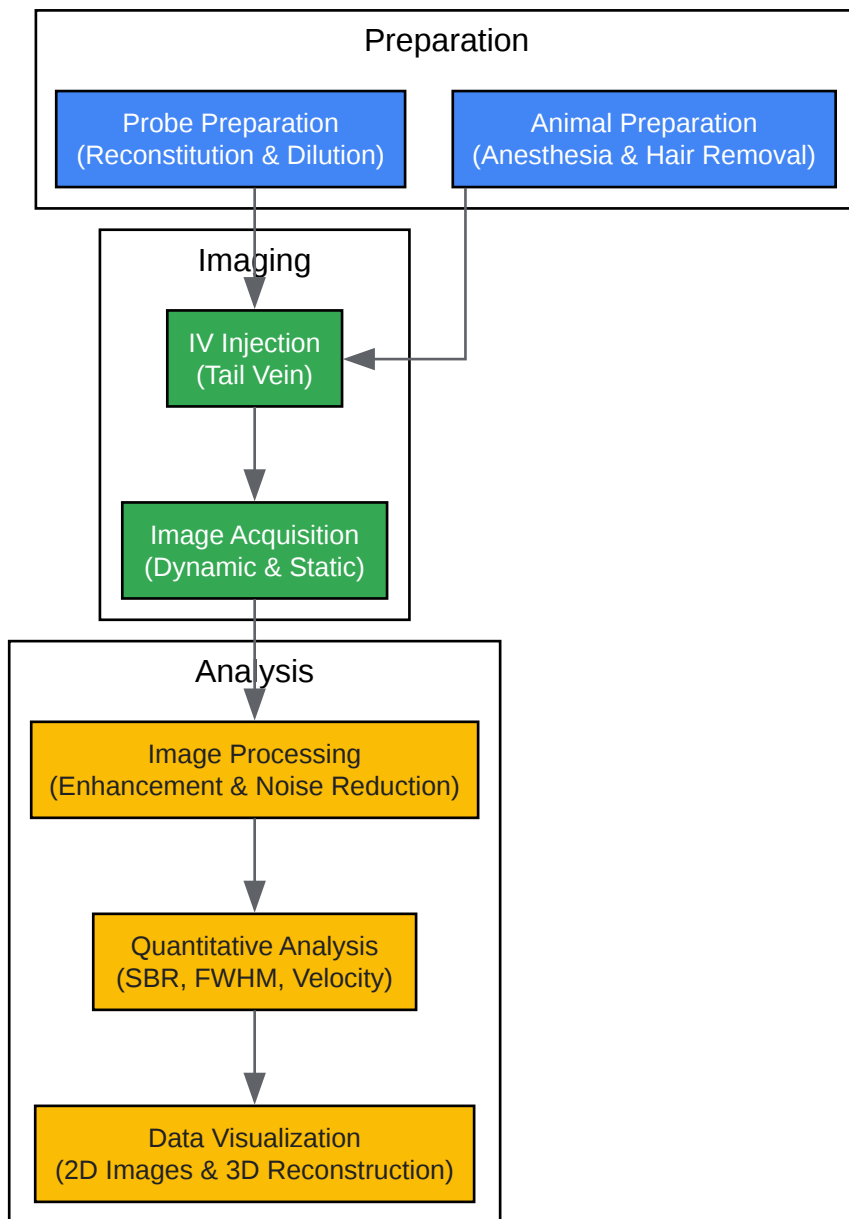
The acquired NIR-II images can be analyzed to extract quantitative information about the vasculature.

- Image Processing: Standard image processing software (e.g., ImageJ) can be used to enhance the contrast and reduce noise in the images.
- Quantitative Analysis:
 - Signal-to-Background Ratio (SBR): The SBR can be calculated by dividing the fluorescence intensity of a vessel by the intensity of the adjacent background tissue.
 - Vessel Diameter and Full Width at Half Maximum (FWHM): The diameter of blood vessels can be measured by plotting the intensity profile across the vessel and calculating the FWHM.
 - Blood Flow Velocity: For dynamic imaging series, blood flow velocity can be quantified by tracking the movement of the fluorescent probe through the vessels over time.
- 3D Reconstruction: For stereo imaging systems, 3D reconstructions of the vascular network can be generated to visualize the spatial organization of the blood vessels.

Mandatory Visualizations

The following diagrams illustrate the key workflows and logical relationships in NIR-II vascular imaging.

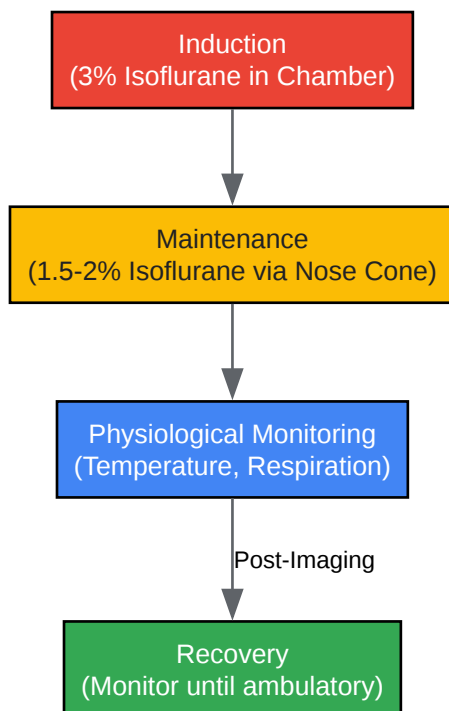
Experimental Workflow for NIR-II Vascular Imaging



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Caption: Overview of the NIR-II vascular imaging workflow.

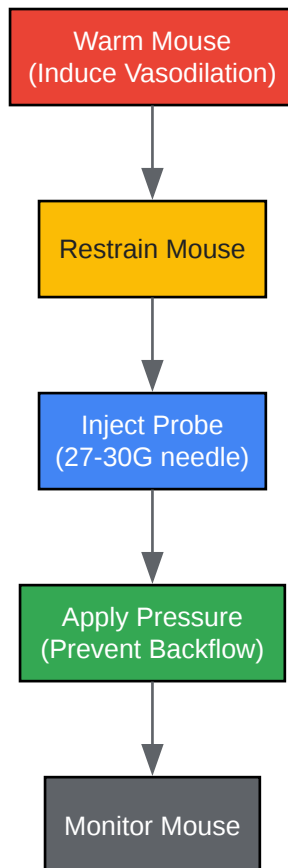
Mouse Anesthesia Protocol



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Caption: Standard procedure for anesthetizing a mouse for imaging.

Tail Vein Injection Protocol



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Caption: Step-by-step guide for intravenous tail vein injection.

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